alpha-L-Gulopyranuronic acid

Description

Properties

CAS No. |

33599-46-1 |

|---|---|

Molecular Formula |

C6H10O7 |

Molecular Weight |

194.14 g/mol |

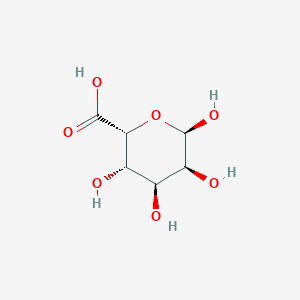

IUPAC Name |

(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6+/m0/s1 |

InChI Key |

AEMOLEFTQBMNLQ-AZLKCVHYSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-Gulopyranuronic acid can be synthesized through the enzymatic degradation of alginates using alginate lyases . These enzymes cleave the polysaccharide chains of alginic acid, releasing the uronic acid monomers. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity .

Industrial Production Methods: Industrial production of this compound involves the extraction of alginic acid from brown seaweeds, followed by enzymatic or chemical hydrolysis to release the uronic acid monomers . The extracted alginic acid is then purified and processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-L-Gulopyranuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohols.

Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted uronic acids .

Scientific Research Applications

Pharmaceutical Applications

Alpha-L-gulopyranuronic acid has been identified as a promising therapeutic agent for several health conditions, particularly autoimmune and inflammatory diseases.

- Autoimmune Diseases : Research has shown that this compound can be effective in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. A study demonstrated its efficacy in reducing clinical scores in experimental models of autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) when administered at doses of 40 to 80 mg/kg/day .

- Mechanism of Action : The compound appears to modulate immune responses by influencing the expression of specific microRNAs and signaling proteins in immune cells. For instance, it has been shown to affect the expression of miR-155 and SHIP-1 in HEK-293 cells, which are crucial for regulating inflammation .

- Neurodegenerative Diseases : The compound's anti-inflammatory properties suggest potential applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier may help in mitigating neuroinflammation associated with conditions like multiple sclerosis .

Biochemical Research

In biochemical studies, this compound plays a role in understanding polysaccharide interactions and modifications.

- Alginate Studies : As a key component of alginate, this compound contributes to the gelling properties of alginates, which are widely used in food and pharmaceutical industries. Research indicates that modifications to alginate structures can enhance their functional properties, such as viscosity and gel strength, which are critical for drug delivery systems .

- Enzyme Interactions : The compound is involved in glucuronidation processes, where it acts as a conjugating agent for various substrates, enhancing their solubility and excretion from the body. This process is vital for drug metabolism and detoxification pathways .

Material Science Applications

This compound is also explored for its applications in material science, particularly in creating biocompatible materials.

- Hydrogels : Due to its ability to form gels, this compound is being investigated for use in hydrogels that can serve as drug delivery systems or tissue engineering scaffolds. The rheological properties of these gels can be tailored by adjusting the composition of the guluronic acid within the alginate matrix .

- Membrane Technology : In membrane filtration studies, alginate containing this compound has been used to model fouling behavior. Understanding these interactions helps improve membrane designs for water treatment and other industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

Alpha-L-Gulopyranuronic acid exerts its effects through its ability to bind divalent metal ions such as calcium and strontium . This binding occurs through the carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . The binding of metal ions can influence various biological processes, including enzyme activity and cell signaling pathways .

Comparison with Similar Compounds

L-Galacturonic acid: A C-3 epimer of alpha-L-Gulopyranuronic acid.

D-Mannuronic acid: A C-5 epimer of this compound.

Glucuronic acid derivatives: Compounds containing a glucuronic acid moiety with the C6 carbon oxidized to a carboxylic acid.

Uniqueness: this compound is unique due to its specific binding properties with divalent metal ions and its role as a component of alginic acid in brown algae . This distinguishes it from other uronic acids and makes it valuable in various scientific and industrial applications .

Q & A

Basic Research Questions

Q. How can alpha-L-Gulopyranuronic acid (GulA) be structurally identified and distinguished from its epimers (e.g., mannuronic acid) in biological samples?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemical configuration of the C-5 hydroxyl group, a key distinguishing feature between GulA and mannuronic acid. X-ray crystallography can further resolve spatial arrangements in polysaccharide complexes (e.g., alginates) . For rapid screening, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) separates GulA from other uronic acids based on charge and molecular weight .

Q. What are the primary natural sources of GulA, and how can they be extracted for laboratory studies?

- Methodological Answer : GulA is predominantly found in brown algae (e.g., Laminaria spp.) as a component of alginate. Acid hydrolysis (1–2 M HCl, 80–100°C, 2–4 hours) followed by ethanol precipitation isolates GulA-rich fractions. Enzymatic digestion using alginate lyases (e.g., PL-5 or PL-7 families) can selectively depolymerize alginate into GulA and mannuronic acid monomers, with activity confirmed via reducing sugar assays .

Advanced Research Questions

Q. What experimental design considerations are critical for studying GulA’s role in polysaccharide lyase (PL) substrate specificity?

- Methodological Answer :

- Controlled Variables : pH (PL activity peaks at pH 6.5–8.5 for GulA cleavage), ionic strength (Ca²⁺ enhances alginate binding), and substrate conformation (poly-GulA vs. heteropolymeric alginate) .

- Activity Assays : Monitor product formation via UV-spectroscopy (234 nm absorbance for unsaturated uronides) or mass spectrometry (MS) for cleavage patterns.

- Structural Analysis : Co-crystallize PL enzymes with GulA oligomers to map active-site interactions (e.g., subsite +1 binding in PL-1 family enzymes) .

Q. How can contradictory data on GulA’s bioactivity (e.g., immunomodulatory vs. inert effects) be reconciled in in vitro studies?

- Methodological Answer :

- Source Purity : Verify GulA purity (>95%) using size-exclusion chromatography and MS to rule out contaminating endotoxins or mannuronic acid residues .

- Cell Model Selection : Use primary immune cells (e.g., macrophages) instead of immortalized lines, as responses vary by cell type. Include positive controls (e.g., LPS for TLR4 activation).

- Dose-Response Analysis : Test GulA at physiological concentrations (0.1–10 µg/mL) to avoid non-specific effects observed at higher doses .

Q. What computational approaches are effective for predicting GulA’s interactions with metal ions in hydrogel formation?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model GulA-Ca²⁺ coordination using force fields (e.g., GLYCAM06 for carbohydrates) to predict gelation thresholds.

- Density Functional Theory (DFT) : Calculate binding energies for GulA-metal complexes (e.g., Ca²⁺ vs. Mg²⁺) to explain ion-specific hydrogel stability .

- Experimental Validation : Cross-reference predictions with rheological data (storage modulus, G’) from oscillatory shear tests .

Data Analysis & Interpretation

Q. How should researchers address variability in GulA quantification across different spectroscopic methods (e.g., carbazole vs. m-hydroxydiphenyl assays)?

- Methodological Answer :

- Standard Curves : Prepare GulA-specific standards (not mixed uronic acids) to avoid cross-reactivity.

- Interference Checks : Test for contaminants (e.g., proteins, neutral sugars) via Bradford assay or HPLC.

- Method Comparison : Use Bland-Altman plots to assess agreement between methods, prioritizing LC-MS/MS for absolute quantification .

Emerging Research Directions

Q. What novel functionalization strategies can enhance GulA’s applicability in drug delivery systems?

- Methodological Answer :

- Chemical Modification : Sulfation at C-2/C-3 positions (using SO₃-pyridine complex) to mimic heparin-like anticoagulant activity.

- Enzymatic Crosslinking : Use microbial transglutaminases to conjugate GulA with peptides, confirmed via MALDI-TOF MS .

- In Vivo Tracking : Label GulA derivatives with near-infrared fluorophores (e.g., Cy7) for real-time biodistribution studies in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.